molecular formula C13H17N3O2 B7507836 N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide

N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide

Cat. No.: B7507836
M. Wt: 247.29 g/mol
InChI Key: NDGCBSLOKADCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide, also known as DMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOP belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide exerts its biological activity by binding to specific targets in cells. This compound has been shown to bind to tubulin, which is a protein involved in cell division. Binding of this compound to tubulin disrupts the microtubule network, which leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to bind to amyloid-beta peptide, which prevents its aggregation and reduces its toxicity. This compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce amyloid-beta peptide aggregation, increase insulin secretion, and improve glucose uptake. This compound has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has several advantages for lab experiments. This compound is a small molecule, which makes it easy to synthesize and modify. This compound has been shown to exhibit potent biological activity at low concentrations, which makes it a valuable tool for studying various diseases. This compound has also been shown to exhibit selectivity towards specific targets, which makes it a valuable tool for studying protein-protein interactions. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its biological activity and toxicity profile are not fully understood. This compound is also expensive to synthesize, which limits its use in large-scale experiments.

Future Directions

N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has several potential future directions for scientific research. This compound can be further modified to improve its biological activity and selectivity towards specific targets. This compound can also be used as a starting point to develop new compounds with improved therapeutic properties. This compound can be studied in more detail to understand its mechanism of action and toxicity profile. This compound can also be studied in animal models to evaluate its efficacy and safety in vivo. Overall, this compound has significant potential for scientific research and therapeutic applications.

Synthesis Methods

N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. The second step involves the reaction of 2-acetamidobenzoic acid with thionyl chloride to form 2-chloroacetylbenzoic acid. The third step involves the reaction of 2-chloroacetylbenzoic acid with 3-methyl-1,2-phenylenediamine to form 3-methyl-2-(2-oxo-2H-benzo[d]imidazol-1-yl)propanoic acid. The final step involves the reaction of 3-methyl-2-(2-oxo-2H-benzo[d]imidazol-1-yl)propanoic acid with dimethylamine to form this compound.

Scientific Research Applications

N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta peptide, which is associated with the pathogenesis of Alzheimer's disease. This compound has been shown to increase insulin secretion and improve glucose uptake, which makes it a potential therapeutic agent for diabetes.

Properties

IUPAC Name

N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-14(2)12(17)8-9-16-11-7-5-4-6-10(11)15(3)13(16)18/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGCBSLOKADCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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